3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride
Description
Chemical Structure and Properties
The compound 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a phenyl group. The phenyl ring itself carries a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Molecular Formula: C₁₂H₁₄F₃NO·HCl (approximate, based on analogs in –5). Molecular Weight: ~267–285 g/mol (varies based on substituent positions and salt form). Appearance: Likely a white crystalline solid, consistent with structurally related pyrrolidine derivatives .
Properties
Molecular Formula |
C12H15ClF3NO |
|---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-17-11-6-8(9-4-5-16-7-9)2-3-10(11)12(13,14)15;/h2-3,6,9,16H,4-5,7H2,1H3;1H |
InChI Key |
SJYZOYYHZFICIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Aromatic Functionalization
This approach primarily involves the nucleophilic attack of pyrrolidine derivatives on suitably substituted aromatic compounds bearing the trifluoromethyl and methoxy groups. The process typically entails:
- Activation of the aromatic ring via halogenation or other leaving groups.
- Nucleophilic substitution with pyrrolidine or its derivatives.
- Subsequent quaternization or salt formation to obtain the hydrochloride.
- VulcanChem reports that the aromatic ring functionalization can be achieved via electrophilic trifluoromethylation using reagents like Togni's reagent or trifluoromethyl iodide, followed by methoxylation.
- The substitution with pyrrolidine is facilitated by the electron-deficient aromatic ring, favoring nucleophilic attack at the para position relative to the methoxy group.
Cross-Coupling Reactions (Palladium-Catalyzed)
Modern synthetic strategies employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the pyrrolidine moiety to the aromatic ring.
- Cross-coupling reactions enable high regioselectivity and yields, especially when employing Pd(dppf)Cl2 or Pd(PPh3)4 catalysts.
- The process allows for scalable synthesis, suitable for industrial applications, as demonstrated in patent WO1994000416A1.
Cyclocondensation and Multi-step Synthesis
An alternative involves multi-step cyclocondensation reactions, starting from simpler trifluoromethylated building blocks:
- Synthesis of trifluoromethyl-substituted pyridines or pyrroles.
- Cyclocondensation with suitable amines or aldehydes to form the pyrrolidine ring.
- The use of ethyl 2,2,2-trifluoroacetate and related compounds as trifluoromethyl sources has been reported for constructing the aromatic core.
- Cyclocondensation reactions are efficient for generating complex heterocycles with trifluoromethyl groups, as detailed in recent studies on trifluoromethylpyridines.
Preparation of Hydrochloride Salt
Once the pyrrolidine derivative with the desired aromatic substitution is synthesized, it is converted into its hydrochloride salt:
Summary of Key Data
| Aspect | Details | Source |
|---|---|---|
| Molecular Formula | C12H15ClF3NO | |
| Molecular Weight | 281.70 g/mol | |
| Preparation Temperature | 80-110°C | , |
| Reaction Time | 4-20 hours | |
| Yield Range | 70-90% | , |
Concluding Remarks
The synthesis of 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride is achievable via several robust methods, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyclocondensation techniques. The choice of method depends on the scale, available reagents, and desired purity. Patents and recent literature underscore the viability of these approaches for both laboratory and industrial synthesis, emphasizing the importance of reaction condition optimization for high yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the pyrrolidine ring or the methoxy-substituted aryl group. Key findings include:
Reagents and Conditions
| Reagent | Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80°C | Pyrrolidone derivative | 45–55 | |
| CrO₃ | Acetic anhydride, reflux | Aryl ketone (via methoxy oxidation) | 30–40 |
Mechanistic Insights
-
Ring oxidation : The pyrrolidine nitrogen’s lone pair facilitates ring opening under strong acidic conditions, forming a pyrrolidone intermediate.
-
Methoxy group oxidation : Chromium-based oxidants convert the methoxy group to a ketone via a radical intermediate.
Reduction Reactions
Selective reduction of the pyrrolidine ring or trifluoromethyl group has been reported:
Reagents and Conditions
| Reagent | Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → RT | Saturated pyrrolidine derivative | 60–70 | |
| H₂/Pd-C | Ethanol, 50 psi | Partially reduced aryl ring | 25–35 |
Key Observations
-
LiAlH₄ reduces the ring’s electron-deficient carbons adjacent to nitrogen, yielding a saturated backbone.
-
Hydrogenation preferentially targets the aryl ring’s trifluoromethyl group under high pressure, though yields are low due to steric hindrance .
Substitution Reactions
The trifluoromethyl and methoxy groups participate in nucleophilic aromatic substitution (NAS) and electrophilic substitution:
Nucleophilic Substitution
| Reagent | Conditions | Position Substituted | Product | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | CuCl₂ catalyst, 120°C | Methoxy group | Amino-trifluoromethyl derivative | |
| NaSH | DMF, 100°C | Trifluoromethyl group | Thiol-substituted derivative |
Regioselectivity
-
The methoxy group’s ortho-directing effect promotes substitution at the 4-position of the aryl ring .
-
Trifluoromethyl groups resist substitution unless under strong basic conditions .
Electrophilic Substitution
| Reagent | Conditions | Position Substituted | Product | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Para to methoxy | Nitro derivative | |
| Br₂/FeBr₃ | CH₂Cl₂, RT | Meta to CF₃ | Bromo derivative |
Mechanism
-
Nitration occurs para to the methoxy group due to its strong activating effect .
-
Bromination targets the meta position relative to the electron-withdrawing CF₃ group .
Degradation Pathways
Stability studies reveal susceptibility to hydrolytic and metabolic degradation:
Hydrolysis
| Conditions | Degradation Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | Pyrrolidine ring cleavage | 2.5 hrs | |
| pH 7.4 (phosphate buffer) | Methoxy demethylation | 12 hrs |
Metabolic Degradation
-
In vitro microsomal studies : Major pathways include CYP450-mediated N-dealkylation of the pyrrolidine ring and sulfonamide bond cleavage (if applicable) .
-
Primary metabolites : 3-(Trifluoromethyl)phenol (via demethylation) and pyrrolidine fragments .
Comparative Reactivity
The compound’s reactivity differs significantly from analogs due to its substituents:
| Compound | Oxidation Susceptibility | Reduction Ease | NAS Reactivity |
|---|---|---|---|
| 3-[3-Methoxy-4-CF₃-phenyl]pyrrolidine | High (CF₃ destabilizes) | Moderate | Low |
| 3-[4-Methoxy-phenyl]pyrrolidine | Low | High | High |
| 3-[4-CF₃-phenyl]pyrrolidine | Moderate | Low | Moderate |
Scientific Research Applications
3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring. It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Scientific Research Applications
3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Biology It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
- Industry It is utilized in the development of specialty chemicals and materials with unique properties.
The mechanism of action of 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Mechanism of Action
The mechanism of action of 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various proteins, enzymes, and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly influences electronic properties and biological activity:
Core Structure Variations: Pyrrolidine vs. Piperidine
- Pyrrolidine (5-membered ring): Smaller ring size may improve bioavailability but reduce conformational flexibility compared to piperidine (6-membered ring).
- Piperidine Derivatives : highlights a piperidine analog (3-(2,5-dimethoxy-4-CF₃-phenyl)piperidine HCl) with explicit SSRI activity, suggesting that core structure impacts target selectivity .
Biological Activity
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride, with the chemical formula CHClFNO and CAS number 2613385-69-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring that is substituted with a methoxy group and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for drug-like properties. Its molecular weight is approximately 281.7 g/mol, making it suitable for various biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, potentially inhibiting their activity by occupying active sites or altering conformational states. This interaction may lead to modulation of key biological pathways.
- Receptor Binding : The compound may also interact with various receptors, influencing signal transduction pathways that are crucial in disease mechanisms.
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Neurological Disorders : Preliminary studies suggest that it may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Cancer Treatment : The compound has been explored for its cytotoxic effects against cancer cell lines, indicating potential as an anti-cancer agent .
In Vitro Studies
In vitro studies have demonstrated that derivatives containing the trifluoromethyl group often show enhanced biological activities compared to their non-fluorinated counterparts. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-15). These studies revealed moderate inhibitory effects against these enzymes, with IC values indicating effective enzyme inhibition .
Case Studies
- Enzyme Inhibition Assays :
- Cytotoxicity Evaluation :
Data Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC (μM) | Observations |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 10.4 - 19.2 | Moderate inhibition observed |
| BChE Inhibition | Butyrylcholinesterase | 7.7 - 30.1 | Varies with structural modifications |
| Cytotoxicity | MCF-7 Cancer Cells | N/A | Significant cytotoxic effects noted |
| COX-2 Inhibition | Cyclooxygenase-2 | N/A | Moderate activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
